molecular formula C6H5BrClN B1265746 4-Bromo-3-chloroaniline CAS No. 21402-26-6

4-Bromo-3-chloroaniline

Cat. No.: B1265746
CAS No.: 21402-26-6
M. Wt: 206.47 g/mol
InChI Key: QLYHPNUFNZJXOQ-UHFFFAOYSA-N
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Description

4-Bromo-3-chloroaniline is an aromatic amine with the molecular formula C6H5BrClN and a molecular weight of 206.468 g/mol . It is a derivative of aniline, where the hydrogen atoms at the 4th and 3rd positions on the benzene ring are substituted with bromine and chlorine atoms, respectively. This compound is known for its applications in various chemical syntheses and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3-chloroaniline can be synthesized through several methods, including:

Industrial Production Methods: Industrial production often involves multi-step synthesis, starting from readily available precursors like aniline. The process typically includes:

Chemical Reactions Analysis

4-Bromo-3-chloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reducing Agents: Iron powder, tin chloride, or hydrogen gas in the presence of a catalyst.

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Nucleophiles: Sodium hydroxide, potassium cyanide.

Major Products:

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloroaniline involves its interaction with various molecular targets. It can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new compounds. The presence of bromine and chlorine atoms enhances its reactivity and selectivity in these reactions .

Molecular Targets and Pathways:

Comparison with Similar Compounds

4-Bromo-3-chloroaniline can be compared with other halogenated anilines, such as:

Uniqueness:

Properties

IUPAC Name

4-bromo-3-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYHPNUFNZJXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175674
Record name 4-Bromo-3-chloroaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21402-26-6
Record name 4-Bromo-3-chloroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21402-26-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-chloroaniline
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Record name 4-Bromo-3-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-chloroaniline
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Record name 4-BROMO-3-CHLOROANILINE
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Synthesis routes and methods

Procedure details

To a solution of 1-bromo-2-chloro-4-nitrobenzene (1.0 g, 4.23 mmol) in THF (7.24 mL) was added EtOH (7.24 mL) followed by ammonium chloride (0.339 g, 6.34 mmol) in water (7.23 mL, 401 mmol) and iron (0.945 g, 16.92 mmol). The reaction mixture was heated at 60° C. in a sealed tube. After 3.5 hours, the reaction mixture was allowed to cool to room temperature and the heterogeneous mixture filtered through a disposable fritted funnel. The filter cake was washed with EtOAc. The solution was concentrated to half-volume, then diluted with EtOAc (10 mL) and 1 N NaOH (10 mL). Layers were separated. Aqueous phase was extracted with EtOAc (3×). The organic phases were combined, dried over Na2SO4, filtered, and concentrated to afford the title compounds as a tan solid. The crude material was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
7.24 mL
Type
reactant
Reaction Step One
Name
Quantity
7.24 mL
Type
solvent
Reaction Step One
Quantity
0.339 g
Type
reactant
Reaction Step Two
Name
Quantity
7.23 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.945 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-chloroaniline
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